3-Bromo-2-iodobenzotrifluoride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 2-iodobenzotrifluoride using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using advanced equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions to achieve substitution.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where bromine or iodine is replaced by other functional groups.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the aryl halide with boronic acids.
Scientific Research Applications
3-Bromo-2-iodobenzotrifluoride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodobenzotrifluoride in chemical reactions involves the activation of the carbon-halogen bond, allowing for subsequent substitution or coupling reactions. The presence of both bromine and iodine atoms provides unique reactivity, enabling selective transformations under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-iodobenzotrifluoride
- 4-Bromo-2-iodobenzotrifluoride
- 3-Chloro-2-iodobenzotrifluoride
Uniqueness
3-Bromo-2-iodobenzotrifluoride is unique due to the specific positioning of the bromine and iodine atoms on the benzotrifluoride ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and applications in various research fields .
Properties
IUPAC Name |
1-bromo-2-iodo-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBORDRDWBCEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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